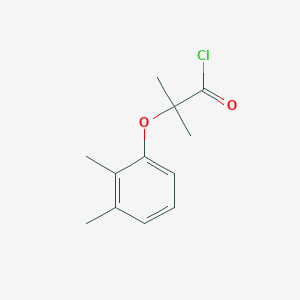

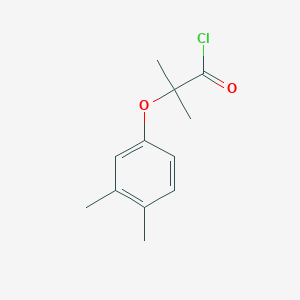

![molecular formula C10H20N2 B1420792 8-Ethyl-2,8-diazaspiro[4.5]decane CAS No. 1217862-87-7](/img/structure/B1420792.png)

8-Ethyl-2,8-diazaspiro[4.5]decane

Descripción general

Descripción

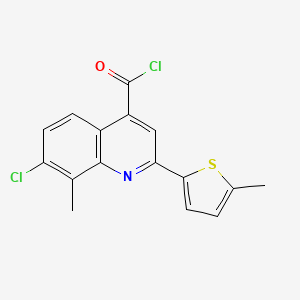

“8-Ethyl-2,8-diazaspiro[4.5]decane” is a chemical compound with the molecular formula C10H20N2 . It has been studied as a selective TYK2/JAK1 inhibitor, which has shown therapeutic potential in many human diseases .

Molecular Structure Analysis

The molecular structure of “8-Ethyl-2,8-diazaspiro[4.5]decane” can be analyzed using its InChI code: 1S/C11H20N2O2/c1-2-13-5-3-11(4-6-13)8-12-7-9(11)10(14)15/h9,12H,2-8H2,1H3,(H,14,15) . Further structural analysis can be performed using computational chemistry tools .Physical And Chemical Properties Analysis

The physical and chemical properties of “8-Ethyl-2,8-diazaspiro[4.5]decane” can be inferred from its molecular structure. It has a molecular weight of 140.226 Da .Aplicaciones Científicas De Investigación

Synthesis of Spirotetramat

Scientific Field

Organic Chemistry / Agricultural Chemistry

Application Summary

Spirotetramat is a second-generation insecticide known for its efficacy and safety for crops. The compound “8-Ethyl-2,8-diazaspiro[4.5]decane” serves as a key intermediate in the synthesis of spirotetramat, which exhibits two-way internal absorption and transport properties, allowing it to be distributed throughout the plant.

Methods of Application

The synthesis involves catalytic hydrogenation, oxidation, and Bucherer–Bergs reaction with 4-methoxycyclohexan-1-one as the raw material. The process includes hydrolysis, esterification, acylation, intramolecular condensation, and O-acylation to achieve the final product.

Results

Spirotetramat was obtained with an overall yield of 20.4%, demonstrating high activity, low dosage requirements, broad-spectrum insecticidal efficacy, and environmental safety .

Anti-Ulcer Medication Development

Scientific Field

Pharmaceutical Chemistry

Application Summary

Derivatives of “8-Ethyl-2,8-diazaspiro[4.5]decane” have been investigated for their potential as anti-ulcer agents. These compounds aim to offer an alternative to current medications, which often have side effects.

Methods of Application

The compounds were synthesized via one-pot three-component condensation, using N-benzylpiperidone, the appropriate amine, and thioglycolic acid. The reaction was conducted in toluene under reflux with a Dean–Stark trap to remove water.

Results

Some derivatives exhibited anti-ulcer activity comparable to omeprazole, a standard treatment for ulcers, indicating the potential for new therapeutic agents .

Insecticide Efficacy Enhancement

Scientific Field

Entomology / Agricultural Science

Application Summary

“8-Ethyl-2,8-diazaspiro[4.5]decane” is used to enhance the efficacy of insecticides like spirotetramat. Its unique structure allows for better penetration and distribution within the plant, leading to improved pest control.

Methods of Application

The application involves formulating the insecticide with the compound to create a solution that can be applied to crops. The formulation is designed to maximize the internal absorption and transport properties.

Results

The enhanced insecticide formulations have shown to effectively control pests for up to two months, providing long-lasting protection for crops .

Chromatography and Mass Spectrometry

Scientific Field

Analytical Chemistry

Application Summary

In analytical chemistry, “8-Ethyl-2,8-diazaspiro[4.5]decane” can be used as a standard or reference compound in chromatography and mass spectrometry to identify and quantify other substances.

Methods of Application

The compound is used to calibrate instruments and as a reference in chromatographic separations and mass spectrometric analyses.

Results

The use of this compound as a standard has allowed for more accurate and reliable analytical measurements, which are crucial for quality control and research purposes .

Advanced Battery Science

Scientific Field

Electrochemistry / Material Science

Application Summary

“8-Ethyl-2,8-diazaspiro[4.5]decane” has been identified as a potential electrolyte component in advanced battery systems. Its structural properties may contribute to the stability and ionic conductivity of electrolytes.

Methods of Application

The compound is incorporated into electrolyte formulations and tested in various battery cells. Parameters such as ionic conductivity, thermal stability, and electrochemical window are evaluated.

Results

Preliminary results suggest that batteries containing this compound as part of the electrolyte exhibit improved performance metrics, including higher energy density and longer cycle life .

Chromatography Standards

Application Summary

In chromatography, “8-Ethyl-2,8-diazaspiro[4.5]decane” can serve as a standard for method development and calibration due to its unique chemical structure.

Methods of Application

The compound is used as a reference material in chromatographic separations to optimize conditions and validate methods.

Results

The use of this compound has led to the development of more precise and reproducible chromatographic techniques, essential for the analysis of complex mixtures .

Propiedades

IUPAC Name |

8-ethyl-2,8-diazaspiro[4.5]decane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2/c1-2-12-7-4-10(5-8-12)3-6-11-9-10/h11H,2-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBJYTUPXMFMNOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCC2(CCNC2)CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Ethyl-2,8-diazaspiro[4.5]decane | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

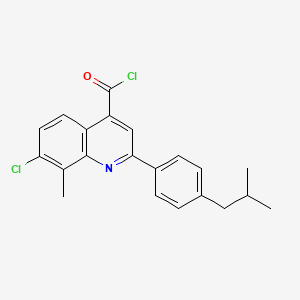

![3-[(3-Chlorobenzyl)oxy]benzoyl chloride](/img/structure/B1420724.png)

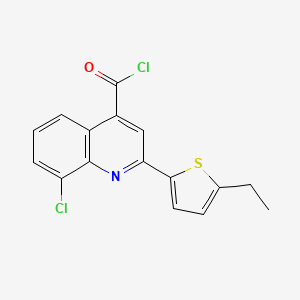

![4-[(3,4-Dichlorobenzyl)oxy]-3-methoxybenzoyl chloride](/img/structure/B1420725.png)

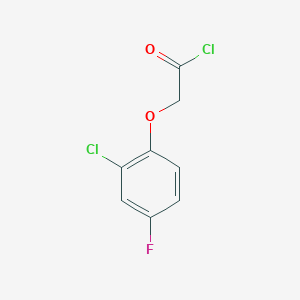

![5-Chloro-2-[(4-fluorobenzyl)oxy]benzoyl chloride](/img/structure/B1420726.png)

![5-Chloro-2-[(4-chlorobenzyl)oxy]benzoyl chloride](/img/structure/B1420727.png)

![5-Chloro-2-[(3-methylbenzyl)oxy]benzoyl chloride](/img/structure/B1420728.png)